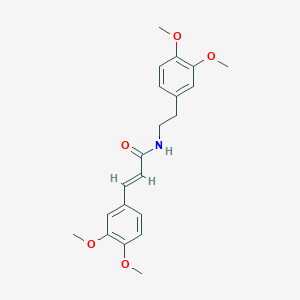![molecular formula C32H24N2O5 B187950 5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] CAS No. 5186-51-6](/img/structure/B187950.png)
5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the family of isoindoline-1,3-dione derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is still under investigation. However, it has been suggested that its antioxidant and anti-inflammatory activities are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its anticancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation.
Efectos Bioquímicos Y Fisiológicos
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' has been reported to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells. It has also been reported to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' in lab experiments is its high purity and yield. This makes it easier to obtain and work with in experiments. However, one limitation is that its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]'. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the development of new derivatives of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' with improved biological activities may also be a promising direction for future research.
Conclusion:
In conclusion, '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has shown potential applications in biomedical research. Its antioxidant, anti-inflammatory, and anticancer activities make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action and explore its potential applications.
Métodos De Síntesis
The synthesis of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. The resulting product is then treated with hydrazine hydrate to yield the desired compound. This method has been reported to have a high yield and purity of the product.
Aplicaciones Científicas De Investigación
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' has shown potential applications in biomedical research due to its various biological activities. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to inhibit the growth of bacteria and fungi. These properties make it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
5186-51-6 |
|---|---|
Nombre del producto |
5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] |
Fórmula molecular |
C32H24N2O5 |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)-5-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C32H24N2O5/c1-17-5-7-21(13-19(17)3)33-29(35)25-11-9-23(15-27(25)31(33)37)39-24-10-12-26-28(16-24)32(38)34(30(26)36)22-8-6-18(2)20(4)14-22/h5-16H,1-4H3 |
Clave InChI |
JVWUZWFZLOHNEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




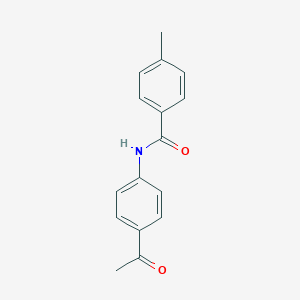
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
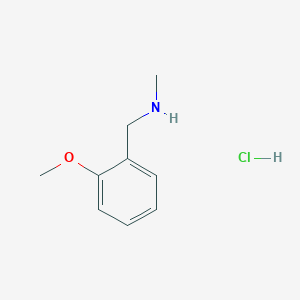
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)

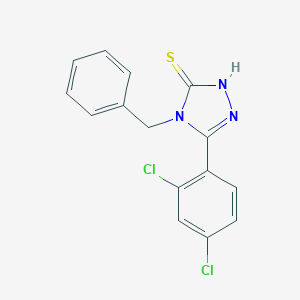
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
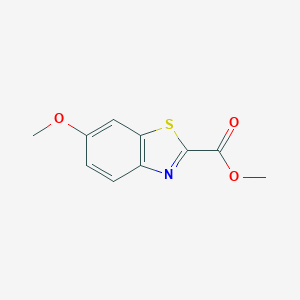
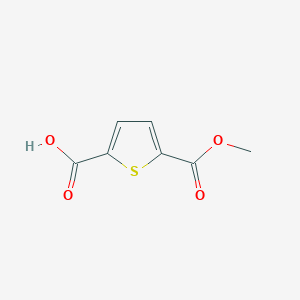
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
